molecular formula C10H7ClN2O B8509824 1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde

1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B8509824
M. Wt: 206.63 g/mol
InChI Key: VLQKBZDJSBEWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

1-(4-chlorophenyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-8-1-3-10(4-2-8)13-5-9(6-14)12-7-13/h1-7H

InChI Key

VLQKBZDJSBEWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1H-imidazole-4-carbaldehyde (3.71 g, 38.6 mmol), 1-chloro-4-iodobenzene (13.81 g, 57.9 mmol), (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (1.10 g, 7.72 mmol), copper(I) iodide (0.368 g, 1.93 mmol) and cesium carbonate (25.2 g, 77 mmol) was added DMF (50 mL). The reaction was sealed and heated to 110° C. for 18 hours. The reaction mixture was then cooled to room temperature and diluted with a saturated solution of NH4Cl. A brown solid develops. Solid was collected, washed with water and air dried. Solid material was then dissolved in 10% MeOH:90% DCM solution and dried (Na2SO4), filtered and concentrated to afford a dark brown solid 1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde (8.55 g, 41.4 mmol, 107% yield). Material as used without further purification. LCMS m/z 207.1 (M+H)+, Rt 0.58 min.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
13.81 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.368 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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